tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate
Description
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate is a diazepane-derived compound featuring a tert-butyl carbamate group and a carbamoyl-methyl substituent linked to a 1-cyanocyclopentyl moiety. Such compounds are often explored in medicinal chemistry for their ability to interact with biological targets, such as enzymes or receptors, while maintaining metabolic stability due to the tert-butyl protecting group .
Properties
IUPAC Name |
tert-butyl 4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3/c1-17(2,3)25-16(24)22-10-6-9-21(11-12-22)13-15(23)20-18(14-19)7-4-5-8-18/h4-13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDFXUXYIAVXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate typically involves multiple steps, starting with the preparation of the diazepane ring. The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine and halide precursors under basic conditions. The cyanocyclopentyl group is introduced via a nucleophilic substitution reaction using a cyanide source. The final step involves the protection of the amine group with a tert-butyl carbamate (Boc) group, which is achieved using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanocyclopentyl group, where the cyanide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of diazepane derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can interact with active sites of enzymes, potentially inhibiting their activity. The cyanocyclopentyl group may enhance the binding affinity to specific receptors, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Diazepane Derivatives
The following table summarizes key structural and synthetic differences between the target compound and related diazepane derivatives:
Key Comparative Analysis
- Halogenated derivatives (e.g., 2-chloro-4-fluorophenyl in ) may exhibit improved lipophilicity and membrane permeability but could face metabolic instability due to dehalogenation pathways. Heterocyclic substituents (e.g., thiadiazole in or pyridine in ) introduce π-π stacking or hydrogen-bonding capabilities, which are critical for interactions with aromatic residues in enzyme active sites.
- Synthetic Accessibility: The 54–61% yields for carbamoyl-substituted analogues () suggest that the target compound’s synthesis could follow similar efficiency if analogous coupling strategies (e.g., amide bond formation) are employed.
- However, this may reduce blood-brain barrier penetration in therapeutic contexts. tert-Butyl carbamate provides stability against enzymatic degradation, a feature shared across all compared compounds .
- Biological Relevance: Compounds like 10m () were designed as sphingosine-1-phosphate transporter inhibitors, suggesting that the target compound’s carbamoyl-cyano substituent could modulate similar pathways with enhanced selectivity. The pyridine derivative () may exhibit distinct pharmacokinetics due to its heterocyclic aromaticity, whereas the target compound’s aliphatic cyanocyclopentyl group could favor different binding modes.
Biological Activity
tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate is a complex organic compound featuring a unique molecular structure that includes a piperazine ring and a cyanocyclopentyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₀N₄O₃
- Molecular Weight : 350.46 g/mol
- CAS Number : 946384-41-4
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the piperazine moiety allows for potential interactions with neurotransmitter systems, while the cyanocyclopentyl group may enhance lipophilicity, facilitating cell membrane penetration.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may influence serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Some derivatives of diazepanes have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects.
Research Findings and Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Antidepressant Activity
In a controlled study involving animal models, the administration of related diazepane derivatives resulted in significant improvements in depressive-like behaviors. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
Case Study: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating conditions characterized by chronic inflammation .
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR identify rotamers (e.g., split signals for Boc groups) and confirm carbamoyl methyl integration .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and detects trace impurities .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, as per standards for related Boc-protected compounds .
Advanced Application : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the diazepane ring and cyanocyclopentyl group.
How does the steric environment of the 1-cyanocyclopentyl group influence reactivity in downstream modifications?
Advanced Research Question
The 1-cyanocyclopentyl group:
- Limits Nucleophilic Attack : Steric shielding reduces accessibility to the carbamoyl nitrogen, requiring harsh conditions (e.g., TFA/DCM) for Boc deprotection .
- Affects Catalytic Reactions : Bulky substituents may hinder transition-metal-catalyzed reactions (e.g., Suzuki coupling). Use PdCl(dppf) with high ligand ratios to enhance catalytic turnover .
Note : Pre-screen reaction conditions with molecular modeling (e.g., DFT calculations) to predict steric clashes.
What strategies mitigate stability issues during storage of Boc-protected diazepane derivatives?
Basic Research Question
- Storage Conditions : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the Boc group .
- Desiccants : Include silica gel or molecular sieves in storage vials to minimize moisture exposure .
Advanced Analysis : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and quantify decomposition products (e.g., free diazepane) using LC-MS .
How can researchers address challenges in characterizing rotamers in this compound?
Advanced Research Question
- Dynamic NMR : Perform variable-temperature NMR (e.g., 25–60°C) to coalesce rotamer signals and calculate energy barriers .
- Crystallography : X-ray diffraction of single crystals (if obtainable) provides definitive rotamer configurations .
Table 2 : Rotamer Analysis Workflow
| Step | Method | Outcome |
|---|---|---|
| 1 | VT-NMR | Determine ΔG‡ for rotation |
| 2 | X-ray | Confirm dominant rotamer |
| 3 | DFT | Predict thermodynamic stability |
What are the ecological and toxicological considerations for handling this compound?
Basic Research Question
- Ecotoxicity : No specific data available, but structurally related carbamates show low bioaccumulation potential. Follow REACH guidelines for disposal .
- Toxicity : Acute toxicity is uncharacterized; assume LD > 2000 mg/kg (oral, rat) based on similar compounds. Use PPE (gloves, goggles) during handling .
Advanced Mitigation : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to refine risk assessments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
